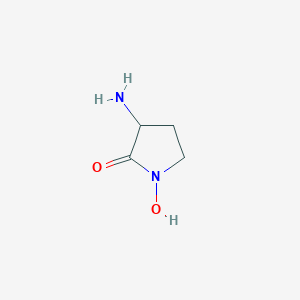
3-Chloroaniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloroaniline hydrochloride and its derivatives involves various chemical reactions, highlighting the compound's versatility in organic synthesis. Notably, the synthesis of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline was achieved through a specific reaction pathway, showcasing the compound's applicability in creating complex molecules (Elerman, Kabak, & Elmali, 2002). Additionally, the synthesis of poly(2,5-dichloroaniline-co-aniline) through chemical copolymerization highlights the compound's potential in polymer science (Diaz, Sánchez, Valle, Torres, & Tagle, 2001).
Molecular Structure Analysis
The molecular structure of 3-Chloroaniline hydrochloride derivatives has been elucidated through various techniques, including crystallography and quantum mechanical studies. For instance, the crystal structure and quantum mechanical study of nitrate and perchlorate salts of 3-chloroaniline were determined, revealing insights into the compound's structural dynamics and electronic properties (Bayar, Khedhiri, Jeanneau, Lefebvre, & Nasr, 2017).
Chemical Reactions and Properties
3-Chloroaniline hydrochloride undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate resulted in the formation of new compounds, indicating the compound's reactivity towards different chemical agents (Babashkina, Robeyns, Filinchuk, & Safin, 2016).
Physical Properties Analysis
The physical properties of 3-Chloroaniline hydrochloride and its derivatives, such as polymer films obtained through electrochemical polymerization, have been extensively studied. These studies provide valuable information on the compound's behavior in various conditions and its potential applications in material science (Sayyah, El-rehim, & El-Deeb, 2004).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
3-Chloroaniline hydrochloride is used in the field of environmental microbiology for bioremediation, specifically for the degradation of environmental pollutants .
Methods of Application
A population of microbial ecosystems is established in the laboratory, each ecosystem is measured for a desired property (in this case, degradation of the environmental pollutant 3-chloroaniline), and the best ecosystems are used as ‘parents’ to inoculate a new generation of ‘offspring’ ecosystems . Over many generations of variation and selection, the ecosystems become increasingly well adapted to produce the desired property .
Results or Outcomes
The procedure can select ensembles of species that would be difficult to discover with more reductionistic methods . Once a ‘designer ecosystem’ has been created by ecosystem-level selection, reductionistic methods can be used to identify the component species and to discover how they interact to produce the desired effect .
2. Organic Synthesis
Summary of the Application
3-Chloroaniline hydrochloride is used as a building block in organic synthesis . It’s a versatile intermediate that can be used to synthesize a wide range of organic compounds .
Results or Outcomes
The outcomes also depend on the specific reactions involved. In general, the use of 3-Chloroaniline hydrochloride in organic synthesis can lead to the production of various complex organic molecules .
3. High-Performance Liquid Chromatography (HPLC) Analysis
Summary of the Application
3-Chloroaniline hydrochloride can be used as a test compound in the development and optimization of HPLC methods .
Methods of Application
The compound is typically dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram can provide valuable information about the performance of the HPLC column and the effectiveness of the mobile phase .
Results or Outcomes
The use of 3-Chloroaniline hydrochloride in HPLC analysis can help to improve the separation efficiency and resolution of the HPLC system .
4. Production of Herbicides
Summary of the Application
3-Chloroaniline hydrochloride is used as an intermediate in the production of herbicides like chlorpropham and m-chlorophenyl isocyanurate . These herbicides contribute to agricultural productivity through weed control .
Results or Outcomes
The use of 3-Chloroaniline hydrochloride in the production of herbicides can lead to the production of various herbicides that are effective in controlling weeds .
5. Production of Pharmaceuticals
Summary of the Application
3-Chloroaniline hydrochloride plays a significant role in the pharmaceutical industry, serving as an intermediate for the synthesis of pharmaceutical compounds .
Results or Outcomes
The use of 3-Chloroaniline hydrochloride in the production of pharmaceuticals can lead to the production of various pharmaceutical compounds .
6. Production of Azo Dyes and Pigments
Summary of the Application
3-Chloroaniline hydrochloride is used in the production of azo dyes and pigments, adding vibrancy and color to a wide range of products .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHWHCTRGZZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108-42-9 (Parent) | |
| Record name | C.I. 37005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059711 | |
| Record name | 3-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroaniline hydrochloride | |
CAS RN |
141-85-5 | |
| Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroaniline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER362HA9FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)










